molecular formula C27H29N3O6S B4067044 N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

Cat. No. B4067044
M. Wt: 523.6 g/mol
InChI Key: JDKZIRKUEATIMZ-UHFFFAOYSA-N
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Description

N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a useful research compound. Its molecular formula is C27H29N3O6S and its molecular weight is 523.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is 523.17770683 g/mol and the complexity rating of the compound is 868. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Biological Screening : A series of N-substituted benzene sulfonamide compounds, including structures related to the query compound, were synthesized and characterized. These compounds showed significant antioxidant activities and were evaluated for their inhibitory effects against certain enzymes, indicating their potential for therapeutic applications (Fatima et al., 2013).

  • Molecular Docking and DFT Calculations : Novel benzenesulfonamide derivatives were synthesized and subjected to molecular docking and density functional theory (DFT) calculations. These studies helped to understand the compounds' interaction with biological targets and provided insights into their potential antitumor activities (Fahim & Shalaby, 2019).

  • Gold-Catalyzed Cycloisomerization : Research involving ynamides, which are related to the query compound through chemical functionality, explored gold-catalyzed cycloisomerization reactions. This process facilitated the formation of novel spirocyclic structures, demonstrating the versatility of allyl-containing compounds in synthetic chemistry (Davies & Kaur, 2021).

Biological Activities

  • Elaborated Molecular Structure and Bioactivity : The molecular structure and biological activity of a related N-((4-aminophenyl)sulfonyl)benzamide compound were explored using DFT. The study highlighted the compound's potential as an inhibitor against fungal and viral proteins, suggesting the broad applicability of such molecules in developing antifungal and antiviral agents (FazilathBasha et al., 2021).

  • Regioselective Deprotection and Acylation : Research on the selective deprotection and acylation of penta-N-protected polyamides provided insights into the synthesis of complex molecules. This study contributes to the understanding of how specific functionalities in molecules like N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide can be manipulated for desired outcomes (Pak & Hesse, 1998).

properties

IUPAC Name

2-[[2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O6S/c1-5-16-28-27(32)22-8-6-7-9-23(22)29-26(31)18-30(20-12-15-24(35-3)25(17-20)36-4)37(33,34)21-13-10-19(2)11-14-21/h5-15,17H,1,16,18H2,2-4H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKZIRKUEATIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(prop-2-en-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
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N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
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N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
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N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
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N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
Reactant of Route 6
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N-allyl-2-({N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.